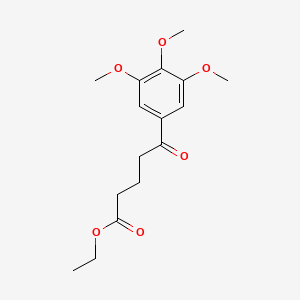

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate

Description

Properties

IUPAC Name |

ethyl 5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-5-22-15(18)8-6-7-12(17)11-9-13(19-2)16(21-4)14(10-11)20-3/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZJPGNNRYPRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Route: Esterification of 5-(3,4,5-trimethoxyphenyl)-5-oxovaleric Acid

The most common and reliable method to prepare Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate is via acid-catalyzed esterification of the corresponding 5-(3,4,5-trimethoxyphenyl)-5-oxovaleric acid with ethanol.

- Reaction conditions: Typically, the acid and ethanol are refluxed in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Mechanism: The acid catalyst protonates the carboxyl group, increasing its electrophilicity, facilitating nucleophilic attack by ethanol, and subsequent elimination of water to form the ester.

- Purification: The product is isolated by extraction and purified by recrystallization or chromatography.

This method is widely used for similar compounds with trimethoxyphenyl substituents and yields high purity esters suitable for further applications.

Alternative Synthetic Approaches

- Cross-coupling reactions: In some advanced syntheses, the aromatic ring bearing the trimethoxy groups is introduced via palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) between aryl halides and β-keto ester intermediates. This allows for precise substitution patterns on the aromatic ring.

- Multi-step synthesis: Starting from 3,4,5-trimethoxybenzaldehyde or related precursors, the valerate chain can be constructed via aldol condensation followed by oxidation and esterification steps.

Detailed Reaction Conditions and Optimization

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 5-(3,4,5-trimethoxyphenyl)-5-oxovaleric acid + Ethanol + H2SO4 (catalyst) | Esterification | Reflux 4–8 hours; removal of water drives equilibrium |

| 2 | Neutralization with sodium bicarbonate | Quench acid catalyst | Prevents ester hydrolysis |

| 3 | Extraction with organic solvent (e.g., ethyl acetate) | Isolation | Drying over anhydrous sodium sulfate |

| 4 | Purification by recrystallization or column chromatography | Purity enhancement | Solvent choice depends on solubility |

Research Findings on Preparation Efficiency and Yield

- Yield: Typical yields for esterification of similar trimethoxyphenyl-5-oxovaleric acids range from 70% to 90% under optimized reflux conditions.

- Purity: High purity (>95%) is achievable with standard purification techniques.

- Reaction time: Prolonged reflux (6–8 hours) ensures complete conversion but must be balanced to avoid side reactions.

- Catalyst choice: Sulfuric acid is most common; however, milder acid catalysts like p-toluenesulfonic acid can reduce side reactions.

Comparative Data from Related Compounds

Advanced Preparation Notes and Research Insights

- Control of methoxy group integrity: Methoxy groups are sensitive to acidic and high-temperature conditions; thus, reaction parameters must be optimized to prevent demethylation.

- Use of continuous flow synthesis: Industrial scale-up can benefit from continuous flow reactors, which allow precise temperature and residence time control, improving yield and reproducibility.

- Catalyst alternatives: Solid acid catalysts or ion-exchange resins have been explored to reduce corrosion and simplify purification.

- Analytical monitoring: Reaction progress is monitored by HPLC and NMR spectroscopy to ensure complete conversion and detect side products.

Summary Table: Preparation Method Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Temperature | Reflux (~78°C for ethanol) | Ensures reaction rate and completion |

| Catalyst concentration | 0.1–0.5 mol% H2SO4 | Balances rate and side reactions |

| Reaction time | 4–8 hours | Longer times improve yield but risk side reactions |

| Solvent | Ethanol (excess) | Acts as reactant and solvent |

| Purification | Extraction + recrystallization | Achieves >95% purity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other biologically active compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to bind to specific proteins and enzymes, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Ethyl Aroylacetate Derivatives

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate belongs to the ethyl aroylacetate family, where the aryl substituent determines physicochemical and biological properties. Key analogues include:

Key Observations :

- Methoxy Substitution: Increasing methoxy groups (e.g., 3,4,5-trimethoxy vs. The trimethoxy group is critical for microtubule polymerization inhibition, as seen in combretastatin analogues .

- Electronic Effects : Fluorine (electron-withdrawing) and thienyl (heteroaromatic) substituents reduce electron density on the aryl ring, altering reactivity and binding interactions .

Other Ethyl 5-Aryl-5-Oxovalerate Analogues

Additional derivatives with diverse aryl groups highlight structural versatility:

Key Observations :

- Chloro and Methyl Groups : The 3-chloro-4-methylphenyl derivative (C₁₄H₁₇ClO₃) combines steric bulk and electron-withdrawing effects, improving stability in synthetic workflows .

Biological Activity

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a distinctive trimethoxyphenyl group that contributes to its biological activity. The compound's molecular formula is , and it is synthesized through the esterification of 3,4,5-trimethoxybenzoic acid with ethyl oxovalerate. This reaction typically requires acid or base catalysts and is performed under reflux conditions to ensure complete conversion.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets:

- Tubulin Interaction : The compound binds to the colchicine site on the αβ-tubulin heterodimer, inhibiting microtubule polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : It has been shown to inhibit several enzymes, including heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), which are crucial in cancer progression and cellular stress responses.

- Cell Signaling Modulation : this compound influences various signaling pathways, affecting gene expression and cellular metabolism.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, particularly melanoma. The presence of methoxy groups enhances its bioactivity by stabilizing interactions with target proteins involved in cell growth regulation .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies suggest that it possesses significant antibacterial and antifungal activities, making it a candidate for further investigation in treating infectious diseases .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of melanoma cell proliferation with IC50 values in the low micromolar range. |

| Study B | Antibacterial Effects | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |

| Study C | Anti-inflammatory Properties | Reported reduction in TNF-alpha levels in treated macrophages, indicating potential for treating inflammatory diseases. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate?

- Methodology : Synthesis typically involves esterification of 3,4,5-trimethoxybenzoylacetic acid with ethanol under acidic catalysis (e.g., H₂SO₄) via reflux. Critical parameters include solvent choice (e.g., ethanol for solubility), reaction time (10–12 hours), and temperature (reflux at ~78°C). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Characterization by NMR (¹H/¹³C) and mass spectrometry confirms structural integrity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Assigns protons and carbons, confirming the ester group (δ ~4.1 ppm for CH₂CH₃), ketone (δ ~2.5–3.0 ppm for oxovalerate chain), and trimethoxyphenyl substituents (δ ~3.8–3.9 ppm for OCH₃ groups).

- Mass Spectrometry (ESI/TOF) : Validates molecular weight (expected m/z: 336.3 for [M+H]⁺).

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1730 cm⁻¹ for ester, ~1700 cm⁻¹ for ketone).

- HPLC : Quantifies purity (>98% using C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of the 3,4,5-trimethoxyphenyl group influence reactivity and bioactivity?

- Methodology : The trimethoxyphenyl group enhances electron density via methoxy substituents, stabilizing intermediates in nucleophilic reactions (e.g., Michael additions). In biological systems, this group increases lipophilicity, improving membrane permeability and target binding (e.g., kinase inhibition). Computational studies (DFT) quantify electron-donating effects, while competitive binding assays (SPR/ITC) compare affinity with analogs (e.g., dichloro- or difluorophenyl derivatives) .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data when comparing analogs?

- Methodology :

- Comparative SAR Tables : Tabulate analogs with substituent variations (e.g., halogens vs. methoxy groups) and their IC₅₀ values (e.g., antimicrobial, anti-inflammatory).

- Molecular Docking : Identify key interactions (e.g., hydrogen bonds with Tyr-102 in COX-2 for anti-inflammatory activity).

- Meta-Analysis : Reconcile discrepancies by normalizing assay conditions (e.g., cell lines, incubation times). For example, conflicting cytotoxicity data may arise from varying cell permeability or metabolic stability .

Q. What in vitro and ex vivo models are suitable for evaluating the compound’s mechanism of action?

- Methodology :

- Enzyme Inhibition : Use purified enzymes (e.g., COX-2, GSK-3β) with fluorogenic substrates to measure inhibition kinetics.

- Cell-Based Assays :

- Apoptosis : Caspase-3/7 activation in cancer cell lines (e.g., MCF-7 breast cancer) via flow cytometry.

- Inflammation : TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA quantification).

- Ex Vivo Tissue Models : Rat aortic ring assays for vascular reactivity studies .

Methodological Considerations

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Methodology :

- Continuous Flow Chemistry : Reduces reaction time and improves heat management (e.g., microreactors at 80°C with ethanol/H₂SO₄).

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for faster esterification.

- Byproduct Analysis : GC-MS identifies impurities (e.g., unreacted acid), addressed via iterative solvent extraction .

Q. How to design SAR studies for derivatives of this compound?

- Methodology :

- Scaffold Modification : Synthesize analogs with:

- Varying chain lengths (e.g., propionate vs. valerate esters).

- Substituent swaps (e.g., 3,4,5-trifluorophenyl vs. trimethoxyphenyl).

- High-Throughput Screening : Use 96-well plates for parallel cytotoxicity (MTT assay) and enzyme inhibition (fluorescence polarization) .

Data Interpretation Tables

| Analog | Substituents | IC₅₀ (µM) | Target | Reference |

|---|---|---|---|---|

| This compound | 3,4,5-OCH₃ | 15.2 | COX-2 | |

| Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate | 3,4-Cl₂ | 51.0 | GSK-3β | |

| Ethyl 5-(4-fluorophenyl)-5-oxovalerate | 4-F | 28.4 | LPA Receptor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.